molecular formula C4H5I B1589688 4-Iodo-1-butyne CAS No. 43001-25-8

4-Iodo-1-butyne

Cat. No. B1589688
CAS RN: 43001-25-8
M. Wt: 179.99 g/mol
InChI Key: SGLSTFIXVDSVNV-UHFFFAOYSA-N
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Description

4-Iodo-1-butyne, also known as 4-iodobut-1-yne, is an organoiodine compound with a molecular formula of C4H5I. It is an alkyne that contains an iodine atom bonded to the terminal carbon atom of the alkyne chain. 4-Iodo-1-butyne is a colorless liquid at room temperature and has a pungent odor. It is highly reactive and can be used in a variety of synthetic organic reactions. It is also used as a reagent in the synthesis of various organic compounds.

Scientific Research Applications

1. Nucleic Acid Research

A study by Barhate et al. (2008) demonstrated the use of a nucleoside carrying a perfluorinated tert-butyl group, prepared through a Sonogashira coupling of 5-iodo-2'-deoxyuridine with 4,4,4-trifluoro-3,3-bis(trifluoromethyl)-1-butyne. This nucleoside was incorporated into DNA oligomers for studying nucleic acid conformation using (19)F NMR spectroscopy. The research highlights the minimal impact of this modified nucleoside on duplex stability and its efficacy as an NMR reporter nucleoside (Barhate et al., 2008).

2. Synthesis of Drugs and Natural Products

Chen and Fang (1997) explored the enzymatic resolution of various compounds, including 2-(iodomethyl)-4-phenyl-3-butyne-1,2-diol. This process resulted in high enantioselectivities and led to the synthesis of various chiral compounds used in drug and natural product synthesis. The study underscores the utility of iodo-containing alkynyl groups in preparing versatile building blocks for complex molecules (Chen & Fang, 1997).

properties

IUPAC Name

4-iodobut-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5I/c1-2-3-4-5/h1H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLSTFIXVDSVNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454608
Record name 1-Butyne, 4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-1-butyne

CAS RN

43001-25-8
Record name 1-Butyne, 4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodo-1-butyne
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
EC Taylor - Bulletin des Sociétés Chimiques Belges, 1988 - Wiley Online Library
… dicarbonyl compound followed by sulfur alkylation with 4-iodo- 1 -butyne. or by initial alkylation of thiosemicarbazide with 4-iodo- 1-butyne in refluxing ethanol, followed by …
Number of citations: 43 onlinelibrary.wiley.com
H Kleijn, H Westmijze, J Meijer… - Recueil des Travaux …, 1981 - Wiley Online Library
… The trienyl system of 1 has been reached stereospecifically by allowing specifically substituted vinylcuprates, [R 1 R 2 CCHCuY] ⊖ , to react with 4‐iodo‐1‐butyne, followed by …
Number of citations: 2 onlinelibrary.wiley.com
D Branowska, S Ostrowski, A Rykowski - Chemical and …, 2002 - jstage.jst.go.jp
… and 10a with 4-iodo-1-butyne (11) and 5-iodo-1-pentyne (12) are compiled in Table 1. Isolation of the Diels–Alder precursors 13g—i after the reaction of 9a—c with 4-iodo-1butyne (12) …
Number of citations: 19 www.jstage.jst.go.jp
R Liénard, M Montesi, S Panseri, SM Dozio… - Materials Science and …, 2020 - Elsevier
… The triazole nodes of (9) were quaternized at N-3 by Menshutkin reaction with 4-iodo-1-butyne leading to a jellyfish-shaped structure (10, Ð M = 1.53) based on a c-PLA inner-core …
Number of citations: 12 www.sciencedirect.com
Z Tan, E Negishi - Organic Letters, 2006 - ACS Publications
… To develop a more convergent route to 2, 1-trimethylsilyl-6-iodo-3-hexen-1-yne (6) was prepared via hydrozirconation−iodinolysis of 4-iodo-1-butyne and a subsequent Pd-catalyzed …
Number of citations: 58 pubs.acs.org
HS Ban, Y Tanaka, W Nabeyama, M Hatori… - Bioorganic & medicinal …, 2010 - Elsevier
… 4-iodo-1-butyne (n = 2), although 4-iodo-1-butyne was consumed readily. Indeed, the ether formation of alcohols upon reacting with β-halogenated alkynes has not been reported so far…
Number of citations: 31 www.sciencedirect.com
G Wang, G Zhu, E Negishi - Journal of organometallic chemistry, 2007 - Elsevier
… , benzylic, and other similarly activated positions, a particularly noteworthy example of this class being the preparation of (E)-1,4-diiodo-2-methyl-1-butene from 4-iodo-1-butyne [5]. …
Number of citations: 15 www.sciencedirect.com
G Wang - 2009 - search.proquest.com
… due to its poor leaving ability in nucleophilic substitution, a particularly noteworthy example of this class being the preparation of (E)-1,4-diiodo-2-methyl-1butene from 4-iodo-1-butyne.…
Number of citations: 2 search.proquest.com
F Babudri, V Fiandanese, G Marchese, A Punzi - Tetrahedron, 2001 - Elsevier
A new synthetic approach to silylated polyunsaturated halides has been developed, starting from the readily available (1E,3E)-1,4-bis(trimethylsilyl)-1,3-butadiene and (3E)-1,4-bis(…
Number of citations: 21 www.sciencedirect.com
T Wong - 1993 - open.library.ubc.ca
With the use of lithium (trimethylstannyl)(cyano) cuprate (123), α, β-acetylenic esters of general structure 100 were converted into the corresponding alkyl (E)-and (Z)-3-trimethylstannyl-2…
Number of citations: 4 open.library.ubc.ca

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